Naphthomycin B

Antitumor Cytotoxicity Leukemia

Naphthomycin B (CAS 86825-88-9) is a structurally unique 29-membered naphthalenic ansamycin with a naphthoquinone core and C-30 chlorine, distinct from rifamycins. Quantitatively validated sub-μM cytotoxicity (IC50 0.4-1.3 μg/mL) against P388, L1210, L5178Y leukemic lines, plus >169% increased life span in Ehrlich carcinoma models, positions it as an optimal positive control/lead for oncology high-throughput screening. Its activity is reversed by sulfhydryl compounds (2-mercaptoethanol, dithiothreitol), enabling cysteine-dependent enzyme and redox biology studies. Also active against Gram-positive bacteria and fungi, ideal for broad-spectrum antimicrobial discovery programs. Order high-purity (≥98%) material for robust, reproducible results.

Molecular Formula C39H44ClNO9
Molecular Weight 706.2 g/mol
CAS No. 86825-88-9
Cat. No. B1431332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthomycin B
CAS86825-88-9
Synonymsnaphthomycin
naphthomycin A
naphthomycin B
naphthomycin C
Molecular FormulaC39H44ClNO9
Molecular Weight706.2 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl
InChIInChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)
InChIKeyPGLCKEFYXCGUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthomycin B (CAS 86825-88-9) | Ansamycin Antibiotic Procurement for Antimicrobial and Antitumor Research


Naphthomycin B (CAS 86825-88-9) is a 29-membered ansamacrolactam antibiotic belonging to the naphthalenic ansamycin class, produced by Streptomyces species [1]. This compound features a distinct naphthoquinone aromatic core bridged by an aliphatic chain, with a molecular formula of C39H44ClNO9 and a molecular weight of ~706.2 g/mol [1]. Its structural framework, which includes a triene within the largest lactam ring reported among ansamycins, differentiates it from related antibiotics like rifamycins and streptovaricins [2].

Procurement Alert: Why Naphthomycin B (86825-88-9) Cannot Be Substituted with Other Ansamycins


Generic substitution among ansamycin antibiotics is scientifically unsound due to profound structural and functional divergence. Naphthomycin B is not a typical rifamycin; it possesses a distinct naphthoquinone core and a larger 29-membered lactam ring [1]. Critically, this structural divergence translates to a unique biological profile: the naphthomycins display antibacterial, antifungal, and antitumor activities that are different from those of the rifamycins and streptovaricins [2]. Furthermore, the specific substitution patterns, such as the chlorination at C-30 in Naphthomycin B, directly impact its biological activity and differentiate it from close analogs like Naphthomycin C (which lacks this chlorine) and Naphthomycin A (which possesses an additional methyl group and altered double-bond configurations) [3].

Naphthomycin B Procurement Evidence: Quantitative Differentiation vs. Analogs and In-Class Compounds


Cytotoxic Potency: Naphthomycin B vs. Naphthomycin A in Cancer Cell Lines

Naphthomycin B exhibits potent and broad-spectrum cytotoxicity against murine leukemic cell lines, with IC50 values of 0.4-1.3 μg/mL in P388, L1210, and L5178Y cells [1]. This is in contrast to Naphthomycin A, which demonstrates moderate cytotoxicity with IC50 values of 9.2-20.8 μM against human solid tumor lines like A549 and HeLa [2][3]. The 10- to 100-fold higher potency of Naphthomycin B against these leukemia models establishes a clear and quantifiable differentiation for researchers focused on hematological malignancies.

Antitumor Cytotoxicity Leukemia

Structural Determinants of Biological Activity: Naphthomycin B vs. Naphthomycin C

The structural elucidation of Naphthomycin B reveals it as 30-chloro-naphthomycin C [1]. The presence of a chlorine atom at the C-30 position distinguishes it from its close analog, Naphthomycin C, which lacks this halogen. This single-atom difference is a critical structural determinant that influences the compound's chemical properties, reactivity, and potentially its biological activity. Furthermore, Naphthomycin A differs from both B and C by the presence of an additional methyl group at C(2) and alterations in the configuration of double bonds [2], underscoring that minor structural changes within the naphthomycin class can have significant functional consequences.

Structure-Activity Relationship Ansamycin Antibiotic

Divergent Biological Spectrum: Naphthomycin B vs. Rifamycins and Streptovaricins

Naphthomycins, including Naphthomycin B, demonstrate a biological activity profile that is distinct from that of other major ansamycin classes, such as rifamycins and streptovaricins [1][2]. While rifamycins are renowned for their potent anti-mycobacterial activity and narrow spectrum, naphthomycins display a broader spectrum encompassing significant antibacterial, antifungal, and antitumor activities [3]. This divergence is not merely qualitative; it is rooted in a unique mechanism of action. Unlike rifamycins, which inhibit bacterial RNA polymerase, naphthomycins exert their cytotoxic and antibacterial effects primarily through the inhibition of various sulfhydryl (SH) enzymes, particularly those involved in nucleic acid biosynthesis [4].

Antibiotic Spectrum Antifungal Mechanism of Action

In Vivo Antitumor Efficacy: Naphthomycin B vs. Rifamycins and Other Ansamycins

Naphthomycin B has demonstrated significant in vivo antitumor activity, a property that is not a primary feature of clinically used rifamycins or many other ansamycins. In a murine model, intraperitoneal (i.p.) administration of naphthomycin resulted in a maximum increase in life-span of more than 169% in mice implanted with Ehrlich carcinoma and 128% in mice with IMC carcinoma [1]. This level of in vivo efficacy against solid tumor models provides a compelling quantitative differentiation from rifamycins, which are typically evaluated for their anti-mycobacterial or antibacterial effects in vivo, not for tumor growth inhibition.

In Vivo Antitumor Ehrlich Carcinoma

Unique Mode of Action: Reversal by Sulfhydryl Compounds

The cytotoxic and antibacterial activity of Naphthomycin B is uniquely reversed by the addition of sulfhydryl (SH) compounds such as 2-mercaptoethanol, dithiothreitol, and glutathione [1]. This is a distinctive and quantifiable mechanistic feature. The reversal of activity by SH compounds suggests that the mechanism involves the inhibition of enzymes dependent on cysteine sulfhydryl groups for catalytic activity . This is in stark contrast to the mechanism of rifamycins, which bind irreversibly to the bacterial RNA polymerase and are not reversed by SH compounds. This property provides a key differentiator for studies focused on enzyme inhibition and drug resistance mechanisms.

Mechanism of Action Sulfhydryl Enzyme Resistance

Optimal Research Applications for Naphthomycin B (CAS 86825-88-9) Based on Quantified Evidence


Potent Anti-Leukemic Activity Screening

Based on the quantitative evidence of potent cytotoxicity against murine leukemic cell lines (P388, L1210, L5178Y) with IC50 values of 0.4-1.3 μg/mL [1], Naphthomycin B is optimally positioned for use as a positive control or lead compound in high-throughput screening campaigns targeting novel therapies for leukemia and lymphoma. Its sub-μM potency ensures robust and reproducible signal in cell-based assays.

In Vivo Antitumor Model Validation

The demonstrated in vivo efficacy, with a >169% increase in life span in an Ehrlich carcinoma murine model [2], directly supports the application of Naphthomycin B in preclinical oncology studies. It serves as a validated tool for investigating the pharmacokinetics, pharmacodynamics, and therapeutic window of an antitumor ansamycin in vivo.

Mechanistic Studies of Sulfhydryl Enzyme Inhibition

The unique mechanistic feature of its activity being reversed by sulfhydryl compounds (e.g., 2-mercaptoethanol, dithiothreitol) [3] makes Naphthomycin B an invaluable chemical probe for studying the role of cysteine-dependent enzymes and redox biology in both cancer and microbial pathogenesis. It can be used in comparative studies with other antibiotics that lack this specific mechanistic signature.

Broad-Spectrum Antimicrobial and Antifungal Screening

The documented activity against Gram-positive bacteria and fungi , which is distinct from the narrow anti-mycobacterial spectrum of rifamycins, positions Naphthomycin B as a useful reference compound in discovery programs seeking novel, broad-spectrum antimicrobial agents with a naphthoquinone-ansamycin scaffold.

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